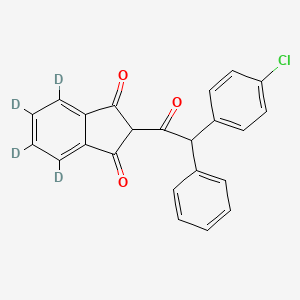
(+/-)-Chlorophacinone-d4 (indanedione-d4)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(+/-)-Chlorophacinone-d4 (indanedione-d4) is a deuterated form of chlorophacinone, a widely used anticoagulant rodenticide. The deuterium labeling in this compound is used to trace and study the metabolic pathways and environmental fate of chlorophacinone. This compound is particularly valuable in research due to its stability and the ability to distinguish it from non-deuterated analogs in various analytical techniques.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-Chlorophacinone-d4 (indanedione-d4) typically involves the introduction of deuterium atoms into the chlorophacinone molecule. This can be achieved through several synthetic routes, including:
Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source, such as deuterium gas or deuterated solvents, under specific reaction conditions.
Deuterated Reagents: Using deuterated reagents in the synthesis of chlorophacinone can directly incorporate deuterium atoms into the final product.
Industrial Production Methods
Industrial production of (+/-)-Chlorophacinone-d4 (indanedione-d4) involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity of the deuterated compound. The process may involve:
Catalytic Deuteration: Using catalysts to facilitate the exchange of hydrogen with deuterium.
Purification Techniques: Employing chromatography and crystallization methods to isolate and purify the deuterated product.
Analyse Des Réactions Chimiques
Types of Reactions
(+/-)-Chlorophacinone-d4 (indanedione-d4) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydroquinones.
Substitution: The aromatic ring in the compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of hydroquinones.
Substitution: Formation of halogenated or nitrated derivatives.
Applications De Recherche Scientifique
(+/-)-Chlorophacinone-d4 (indanedione-d4) has several scientific research applications, including:
Chemistry: Used as a tracer in studying reaction mechanisms and pathways.
Biology: Employed in metabolic studies to understand the biotransformation of chlorophacinone in organisms.
Medicine: Investigated for its anticoagulant properties and potential therapeutic applications.
Industry: Used in the development of rodenticides and studying their environmental impact.
Mécanisme D'action
The mechanism of action of (+/-)-Chlorophacinone-d4 (indanedione-d4) involves its role as an anticoagulant. It inhibits the enzyme vitamin K epoxide reductase, which is essential for the synthesis of clotting factors. This inhibition leads to a decrease in clotting factors, resulting in prolonged bleeding and ultimately, the death of the target organism. The deuterium labeling allows researchers to trace the compound’s metabolic pathways and understand its interaction with molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Warfarin: Another anticoagulant rodenticide with a similar mechanism of action.
Brodifacoum: A more potent anticoagulant with a longer duration of action.
Difenacoum: Similar to chlorophacinone but with different pharmacokinetic properties.
Uniqueness
(+/-)-Chlorophacinone-d4 (indanedione-d4) is unique due to its deuterium labeling, which provides distinct advantages in research. The deuterium atoms make it possible to differentiate this compound from its non-deuterated counterparts in analytical studies, allowing for precise tracking and analysis of its behavior in biological and environmental systems.
Propriétés
Formule moléculaire |
C23H15ClO3 |
|---|---|
Poids moléculaire |
378.8 g/mol |
Nom IUPAC |
2-[2-(4-chlorophenyl)-2-phenylacetyl]-4,5,6,7-tetradeuterioindene-1,3-dione |
InChI |
InChI=1S/C23H15ClO3/c24-16-12-10-15(11-13-16)19(14-6-2-1-3-7-14)23(27)20-21(25)17-8-4-5-9-18(17)22(20)26/h1-13,19-20H/i4D,5D,8D,9D |
Clé InChI |
UDHXJZHVNHGCEC-DOGSKSIHSA-N |
SMILES isomérique |
[2H]C1=C(C(=C2C(=O)C(C(=O)C2=C1[2H])C(=O)C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl)[2H])[2H] |
SMILES canonique |
C1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)C(=O)C3C(=O)C4=CC=CC=C4C3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


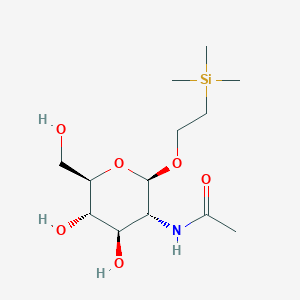

![(2S)-3-methyl-2-[[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methylamino]butanoic acid](/img/structure/B13444610.png)
![2-Azabicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B13444618.png)

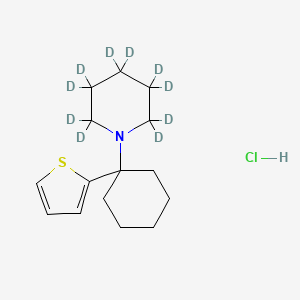
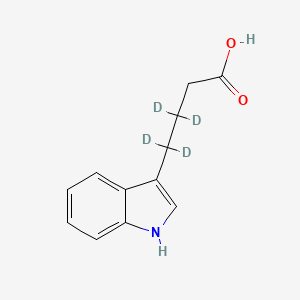

![3-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B13444653.png)
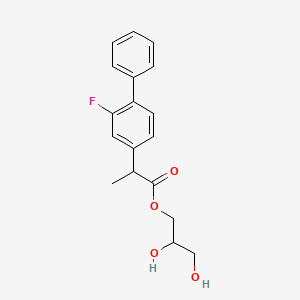
![2-[(3S)-1,1-bis[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-1-ium-3-yl]-2,2-diphenylacetamide;bromide](/img/structure/B13444666.png)
![7-Oxabicyclo[4.1.0]hept-3-ene-3-carboxylic acid, 5-(1-ethylpropoxy)-, methyl ester, (1R,5S,6R)-rel-; (1R,5S,6S)-rel-5-(1-Ethylpropoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic acid methyl ester; (1RS,5SR,6SR)-5-(1-Ethylpropoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic acid methyl ester](/img/structure/B13444673.png)


